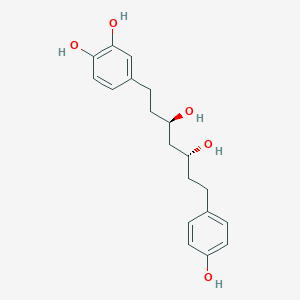

3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane

Descripción general

Descripción

3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane is a complex organic compound characterized by multiple hydroxyl groups attached to a heptane backbone. This compound is notable for its potential antioxidant properties, which are attributed to the presence of multiple hydroxyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane typically involves multi-step organic reactions. One common approach is the aldol condensation reaction, where appropriate aldehydes and ketones are used as starting materials. The reaction conditions often require a base catalyst, such as sodium hydroxide, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Alkylated or acylated products.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanisms

The compound features multiple hydroxyl groups that contribute to its antioxidant properties. Its molecular formula is , and it has a molecular weight of 332.39 g/mol. The presence of these hydroxyl groups allows the compound to donate hydrogen atoms to neutralize free radicals, a mechanism that is crucial in preventing oxidative stress in biological systems .

Chemistry

- Antioxidant Studies : The compound serves as a model for studying antioxidant mechanisms and radical scavenging activities. Its ability to neutralize reactive oxygen species (ROS) makes it a valuable subject for research on oxidative stress mitigation.

- Synthetic Chemistry : It is utilized in organic synthesis as a precursor for developing more complex molecules due to its reactive hydroxyl groups.

Biology

- Neuroprotection : Research indicates that this compound may modulate neuronal signaling and reduce neuroinflammation, suggesting potential applications in neurodegenerative disease treatment .

- Anti-Adipogenic Activity : Preliminary studies suggest that it may inhibit adipogenesis, making it a candidate for obesity-related research .

Medicine

- Therapeutic Potential : Investigations into its therapeutic effects highlight its potential in treating diseases associated with oxidative damage, such as cardiovascular diseases and certain types of cancer. Its ability to influence signaling pathways involved in inflammation and cell survival is particularly noteworthy .

- Pharmacological Studies : The compound's interactions with various biological targets, including enzymes and receptors involved in inflammation and cell cycle regulation, have been documented. These studies provide insights into its possible role as a therapeutic agent .

Industry

- Food and Cosmetic Additives : Due to its antioxidant properties, this compound is explored for use in food preservation and cosmetic formulations to enhance product stability against oxidative degradation .

Case Studies and Research Findings

Mecanismo De Acción

The antioxidant activity of 3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups to neutralize free radicals. This process involves the formation of stable phenoxyl radicals, which do not propagate further oxidative reactions. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.

Comparación Con Compuestos Similares

Similar Compounds

- Catechol (1,2-dihydroxybenzene)

- Resorcinol (1,3-dihydroxybenzene)

- Hydroquinone (1,4-dihydroxybenzene)

Uniqueness

Compared to these simpler dihydroxybenzenes, 3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane has a more complex structure with additional hydroxyl groups and a longer carbon chain

Actividad Biológica

3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane, commonly referred to as a diarylheptanoid, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHO

- Molecular Weight : 332.39 g/mol

- CAS Number : 408324-00-5

- InChIKey : XLTITIJKWVRJMS-IAGOWNOFSA-N

The compound features multiple hydroxyl groups that contribute to its antioxidant properties and potential interactions with various biological pathways.

Antioxidant Activity

Research indicates that diarylheptanoids possess strong antioxidant properties. The presence of hydroxyl groups enhances their ability to scavenge free radicals, thus protecting cells from oxidative stress. A study applying density functional theory (DFT) has shown that the structural characteristics of flavonoids, including diarylheptanoids, significantly influence their antioxidant capacity .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory activities through the inhibition of pro-inflammatory cytokines and pathways such as NF-κB and MAPK/ERK signaling. These pathways are crucial in the regulation of inflammation and immune responses .

Cytotoxicity

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Its cytotoxic effects are attributed to the disruption of mitochondrial function and activation of caspase pathways. Research published in the Journal of Natural Products highlighted the cytotoxic activity of related diarylheptanoids against various cancer cell lines .

Neuroprotective Properties

The compound has shown promise in neuroprotection by modulating neuronal signaling pathways. It may enhance neuronal survival under stress conditions and reduce neuroinflammation, which is beneficial for neurodegenerative diseases .

| Mechanism | Description |

|---|---|

| Antioxidant Activity | Scavenges free radicals; protects against oxidative damage. |

| Anti-inflammatory | Inhibits NF-κB and MAPK pathways; reduces cytokine production. |

| Cytotoxicity | Induces apoptosis via mitochondrial dysfunction and caspase activation. |

| Neuroprotection | Modulates neuronal signaling; reduces neuroinflammation. |

Case Studies

-

Cytotoxicity in Cancer Cells

A study evaluated the effects of diarylheptanoids on human breast cancer cells (MCF-7). Results indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers . -

Antioxidant Evaluation

In a comparative study of various flavonoids, this compound exhibited superior antioxidant activity measured by DPPH radical scavenging assays, suggesting its potential as a natural antioxidant agent .

Propiedades

IUPAC Name |

4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O5/c20-15-6-1-13(2-7-15)3-8-16(21)12-17(22)9-4-14-5-10-18(23)19(24)11-14/h1-2,5-7,10-11,16-17,20-24H,3-4,8-9,12H2/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTITIJKWVRJMS-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(CC(CCC2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@H](C[C@@H](CCC2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Diarylheptanoid 1 exert its antiadipogenic effects?

A1: The research demonstrates that Diarylheptanoid 1 influences several metabolic pathways crucial for adipocyte differentiation and lipid accumulation. [] Specifically, it modulates 14 metabolites involved in the TCA cycle, glycolysis, amino acid metabolism, and purine catabolism. [] This modulation ultimately impacts energy metabolism, lipogenesis (fat production), and lipolysis (fat breakdown) within adipocytes. [] The study also reveals that Diarylheptanoid 1 affects the quantity and degree of unsaturation of long-chain free fatty acids and alters the levels of 171 lipids across 10 lipid classes in adipocytes. [] These findings suggest that Diarylheptanoid 1's antiadipogenic effects stem from its ability to disrupt multiple metabolic processes essential for adipocyte development and function.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.